N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine
Overview
Description
“N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine” is a complex organic compound. It contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The presence of the N-methyl group suggests that it is a derivative of an amine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring and the N-methyl group. The oxadiazole ring is a planar, aromatic ring, which could contribute to the compound’s stability . The N-methyl group could potentially influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the oxadiazole ring could influence the compound’s electronic properties, while the N-methyl group could affect its polarity and solubility .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used as a biochemical tool to investigate protein interactions and modifications, aiding in the understanding of cellular processes at the molecular level .
Mechanism of Action
Target of Action
The primary target of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine is the human trace amine associated receptor 1 (TAAR1) . This receptor plays a crucial role in the regulation of neurotransmission in the brain .
Mode of Action
N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine: acts as an agonist to the TAAR1 receptor . This means it binds to this receptor and activates it, leading to a series of biochemical reactions within the cell .
Biochemical Pathways
Upon activation of the TAAR1 receptor by N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine , a cascade of intracellular events is triggered . These events can lead to changes in the levels of various neurotransmitters in the brain, affecting mood, cognition, and behavior .
Pharmacokinetics
The pharmacokinetics of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine Its structural similarity to other phenethylamine derivatives suggests that it may have similar absorption, distribution, metabolism, and excretion (adme) properties . These properties can significantly impact the bioavailability of the compound, determining how much of the drug reaches its target site of action .
Result of Action
The activation of the TAAR1 receptor by N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine can lead to a variety of molecular and cellular effects . These effects can include changes in neuronal firing rates, alterations in neurotransmitter release, and modulation of synaptic plasticity .
Action Environment
The action, efficacy, and stability of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body can affect its pharmacokinetics and pharmacodynamics . Additionally, individual genetic variations can influence how a person responds to the compound .
Safety and Hazards
Future Directions
The study of oxadiazole derivatives is an active area of research in medicinal chemistry, due to their wide range of biological activities. Future research on “N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine” could involve exploring its potential biological activities and optimizing its structure for specific applications .
properties
IUPAC Name |
N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-5-3-4-6-10(9)12-14-11(15-16-12)7-8-13-2/h3-6,13H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNRUKWVODFXIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)CCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601188051 | |
Record name | 1,2,4-Oxadiazole-3-ethanamine, N-methyl-5-(2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601188051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine | |
CAS RN |
1142210-88-5 | |
Record name | 1,2,4-Oxadiazole-3-ethanamine, N-methyl-5-(2-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Oxadiazole-3-ethanamine, N-methyl-5-(2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601188051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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